2-[4,7-Bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid
Overview
Description
2-[4,7-Bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid: (2-S-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid) is a bifunctional chelator widely used in radiopharmaceuticals for positron emission tomography (PET) imaging. It is known for its high stability and strong affinity for metal ions, making it an ideal candidate for labeling biomolecules with radiometals .
Mechanism of Action
Target of Action
The primary target of p-SCN-Bn-NOTA is the human epidermal growth factor receptor type 2 (HER2) . HER2 is a protein that plays a crucial role in the growth, division, and repair of cells. Overexpression of HER2 is often associated with certain types of cancer, including breast cancer .
Mode of Action
p-SCN-Bn-NOTA is a bifunctional chelator that is used for tumor pre-targeting . It is conjugated with nanobodies that specifically bind to HER2 . This allows the compound to selectively target and bind to HER2-overexpressing cells . The compound’s interaction with its target leads to changes in the cellular function, primarily related to cell growth and division .
Biochemical Pathways
It is known that the compound’s binding to her2 can influence various downstream signaling pathways involved in cell proliferation and survival
Pharmacokinetics
The pharmacokinetics of p-SCN-Bn-NOTA involve its absorption, distribution, metabolism, and excretion (ADME). The compound is known for its fast and efficient radiolabeling at room temperature . It shows high uptake in HER2-positive tumors and is primarily accumulated in the kidney and cleared from the bladder via urine . The compound’s bioavailability is influenced by these ADME properties.
Result of Action
The result of p-SCN-Bn-NOTA’s action is the selective targeting and binding to HER2-overexpressing cells. This leads to high-contrast images within a few hours after injection, allowing early diagnosis and reduced radiation exposure of patients . In therapy, the small radioactively labeled nanobodies prove to be superior to radioactively labeled monoclonal antibodies due to their higher specificity and their ability to penetrate the tumor .
Biochemical Analysis
Biochemical Properties
p-SCN-Bn-NOTA has been shown to interact with various biomolecules. For instance, it has been used to label the anti-human epidermal growth factor receptor type 2 (HER2) Nanobody, enabling fast and efficient labeling .
Cellular Effects
The effects of p-SCN-Bn-NOTA on cells are largely dependent on the biomolecules it is bound to. When conjugated with the anti-HER2 Nanobody, it shows specific uptake in HER2-positive tumors, indicating its potential role in cancer diagnosis and treatment .
Molecular Mechanism
At the molecular level, p-SCN-Bn-NOTA exerts its effects through its ability to bind to certain biomolecules. This binding can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of p-SCN-Bn-NOTA can change over time. For instance, studies have shown that the kidney uptake of the compound decreases over time when it is bound to a Nanobody lacking a C-terminal His6 tag .
Dosage Effects in Animal Models
The effects of p-SCN-Bn-NOTA can vary with different dosages in animal models. For example, a study found that a 100-fold increase in the mass of NOTA-2Rs15d, a compound similar to p-SCN-Bn-NOTA, decreased liver uptake while increasing tumor uptake .
Transport and Distribution
The transport and distribution of p-SCN-Bn-NOTA within cells and tissues are likely influenced by the biomolecules it is bound to. For instance, when bound to the anti-HER2 Nanobody, it shows specific uptake in HER2-positive tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4,7-Bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid involves the conjugation of 2-S-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid with various biomolecules. The reaction typically occurs in a sodium carbonate buffer at pH 8.7 and room temperature. The reaction is quenched by adjusting the pH to 7.0-7.4 using hydrochloric acid .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is often produced in bulk and purified using techniques such as crystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2-[4,7-Bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid primarily undergoes substitution reactions due to the presence of the isothiocyanate group. It can react with amines to form thiourea linkages, which are stable and useful for conjugating the chelator to various biomolecules .
Common Reagents and Conditions:
Reagents: Sodium carbonate buffer, hydrochloric acid, anhydrous dimethyl sulfoxide (DMSO).
Conditions: Room temperature, pH 8.7 for the reaction, and pH 7.0-7.4 for quenching.
Major Products: The major products formed from these reactions are conjugates of this compound with biomolecules such as peptides, proteins, and antibodies. These conjugates are used for radiolabeling with metals like gallium-68 for PET imaging .
Scientific Research Applications
Chemistry: 2-[4,7-Bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid is used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes. Its strong affinity for metal ions makes it a valuable tool in coordination chemistry .
Biology: In biological research, this compound is used to label biomolecules for studying their interactions and functions. It is particularly useful in tracking the distribution and localization of proteins and peptides in vivo .
Medicine: In medical applications, this compound is used in the development of radiopharmaceuticals for PET imaging. It helps in the diagnosis and monitoring of diseases such as cancer by enabling the visualization of molecular targets .
Industry: In the industrial sector, this compound is used in the production of diagnostic agents and radiopharmaceuticals. Its stability and efficiency in chelating metal ions make it a preferred choice for large-scale production .
Comparison with Similar Compounds
- DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)
- TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid)
- NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid)
Uniqueness: 2-[4,7-Bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid is unique due to its bifunctional nature, allowing it to form stable complexes with metal ions while also being easily conjugated to biomolecules. This dual functionality makes it highly versatile and efficient for use in radiopharmaceuticals and imaging applications .
Properties
IUPAC Name |
2-[4,7-bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O6S/c25-18(26)11-22-5-6-23(12-19(27)28)10-17(24(8-7-22)13-20(29)30)9-15-1-3-16(4-2-15)21-14-31/h1-4,17H,5-13H2,(H,25,26)(H,27,28)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEIJMWLNYUWMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of p-SCN-Bn-NOTA?
A1: The molecular formula of p-SCN-Bn-NOTA is C17H20N4O6S, and its molecular weight is 408.43 g/mol.
Q2: What spectroscopic data is available for characterizing p-SCN-Bn-NOTA?
A2: While the provided research papers primarily focus on the application of p-SCN-Bn-NOTA conjugates, characterization often involves techniques like mass spectrometry (to confirm conjugation and assess purity) and high-performance liquid chromatography (HPLC) to analyze radiolabeling efficiency and purity of the radiotracers. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: How stable is p-SCN-Bn-NOTA under radiolabeling conditions?
A3: p-SCN-Bn-NOTA demonstrates excellent stability under various radiolabeling conditions. It forms stable complexes with 68Ga and 64Cu under mild conditions, typically room temperature or slightly elevated temperatures, with high radiochemical yields often exceeding 95%. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: What are the main applications of p-SCN-Bn-NOTA in molecular imaging?
A4: p-SCN-Bn-NOTA is widely used for radiolabeling biomolecules, primarily antibodies and peptides, with 68Ga and 64Cu for PET imaging. This enables the visualization and study of various molecular targets in oncology and other disease models. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q5: How does the choice of radiometal (68Ga vs. 64Cu) influence the application of p-SCN-Bn-NOTA conjugates?
A5: Both 68Ga and 64Cu are suitable for PET imaging. The choice depends on factors like the desired half-life (68Ga: 68 minutes, 64Cu: 12.7 hours), imaging time point, and target characteristics. 68Ga, with its shorter half-life, is advantageous for visualizing rapid biological processes, while 64Cu's longer half-life allows for imaging at later time points and is beneficial for studying slower biological events. [, , , , , ]
Q6: How does p-SCN-Bn-NOTA compare to other chelators for 68Ga and 64Cu labeling?
A6: p-SCN-Bn-NOTA often exhibits favorable characteristics compared to other chelators like DOTA. Research suggests it can provide faster radiolabeling kinetics, higher radiochemical yields under milder conditions, and conjugates with improved pharmacokinetic properties, such as faster clearance from non-target tissues like the kidneys. [, , , ]
Q7: What methods are commonly used to conjugate p-SCN-Bn-NOTA to targeting molecules?
A7: The isothiocyanate group (-NCS) of p-SCN-Bn-NOTA reacts efficiently with primary amines (-NH2) present on antibodies, peptides, or other biomolecules. This reaction forms a stable thiourea bond, conjugating the chelator to the targeting molecule. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q8: How does conjugation with p-SCN-Bn-NOTA affect the binding affinity of the targeting molecule?
A8: The impact of conjugation on binding affinity is crucial and needs to be evaluated for each specific conjugate. Researchers often employ techniques like flow cytometry, cell binding assays, or surface plasmon resonance to confirm that the conjugated biomolecule retains its affinity for the target. [, , , , , , , , ]
Q9: What types of in vitro and in vivo studies are conducted with p-SCN-Bn-NOTA-labeled biomolecules?
A9: In vitro studies assess cell binding affinity, specificity, and internalization of the radiolabeled conjugate. In vivo studies, typically using mouse models, evaluate biodistribution, pharmacokinetics, and tumor targeting ability of the radiotracer. These studies often involve PET imaging to visualize and quantify the distribution and uptake of the radiolabeled conjugate in various organs and tissues. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q10: Are there any concerns regarding the in vivo stability of p-SCN-Bn-NOTA conjugates?
A10: While p-SCN-Bn-NOTA generally forms stable complexes, in vivo stability is crucial. Studies often include assessments of serum stability and transchelation (where the radiometal might detach from the chelator and bind to other molecules in vivo). Research suggests that p-SCN-Bn-NOTA conjugates typically exhibit good in vivo stability, although this can vary depending on the specific conjugate and radiometal used. [, , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.